molecular formula C13H22N4O3S2 B2914452 1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea CAS No. 2034294-82-9

1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea

Cat. No.: B2914452
CAS No.: 2034294-82-9
M. Wt: 346.46
InChI Key: BAKDZWSWDJCDQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea ( 2034294-82-9) is a synthetic organic compound with a molecular formula of C 13 H 22 N 4 O 3 S 2 and a molecular weight of 346.47 g/mol . This urea derivative is of significant interest in pharmaceutical and medicinal chemistry research, particularly for its structural features which combine a piperidine ring, a dimethylsulfamoyl group, and a thiophene heterocycle . The presence of the thiophene moiety is noteworthy, as this scaffold is a recognized privileged structure in drug discovery. Thiophene-containing compounds have demonstrated a wide range of therapeutic activities in research settings, including anti-inflammatory, antimicrobial, and anticancer effects, making them a fertile area for the development of new chemical entities . Furthermore, the 1-(acylpiperidin-4-yl)urea core is a structure that has been explored in the development of potent enzyme inhibitors, such as inhibitors of soluble epoxide hydrolase (sEH), a target for anti-inflammatory and analgesic agents . The specific spatial arrangement and electronic properties of this molecule suggest potential for interacting with various biological targets. Researchers can utilize this compound as a key intermediate or a building block for synthesizing more complex molecules, or as a pharmacological probe in bioactivity screening and structure-activity relationship (SAR) studies. Available from suppliers like Life Chemicals, this product is intended For Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary applications .

Properties

IUPAC Name

1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3S2/c1-16(2)22(19,20)17-7-5-11(6-8-17)10-14-13(18)15-12-4-3-9-21-12/h3-4,9,11H,5-8,10H2,1-2H3,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKDZWSWDJCDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea can undergo various chemical reactions:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea depends on its application:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A systematic comparison with structurally related urea derivatives highlights key differences in substituents and pharmacological profiles:

Compound Name / ID Key Substituents Molecular Weight Notable Features Source
Target Compound 1-(dimethylsulfamoyl)piperidin-4-ylmethyl, thiophen-2-yl ~380–400* Polar sulfamoyl group enhances solubility; thiophene aids π-π interactions Hypothetical
BG15818 (1-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-3-[(thiophen-2-yl)methyl]urea) 2,5-dimethylfuran-3-ylmethyl, thiophen-2-ylmethyl 361.5 Lipophilic furan substituent; methylene spacer may reduce steric hindrance
1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea Tetrahydrofuran-3-yl ~360–380* Cyclic ether substituent; moderate polarity
1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea 4-(dimethylamino)phenyl, 4-methylpiperazine 387.5 Basic dimethylamino and piperazine groups; potential CNS activity
N-{1-[6-(2-Chlorophenyl)pyridazin-3-YL]piperidin-4-YL}-2-(thiophen-2-YL)acetamide 2-chlorophenylpyridazine, thiophen-2-ylacetamide 412.9 Chlorophenyl and pyridazine enhance electrophilic interactions; higher MW

Notes:

  • Polarity and Solubility : The target compound’s dimethylsulfamoyl group increases polarity compared to BG15818’s lipophilic furan or tetrahydrofuran substituents . This may improve aqueous solubility, critical for oral bioavailability.
  • Biological Target Specificity : The thiophen-2-yl group is conserved across multiple analogues, suggesting its role in binding to hydrophobic pockets (e.g., in kinases or GPCRs). However, the absence of a methylene spacer (vs. BG15818) in the target compound may reduce conformational flexibility .
  • Synthetic Accessibility : Analogues like those in were synthesized via EDCI/DMAP-mediated coupling (yields: 51–66%) , implying that the target compound could be prepared similarly using dimethylsulfamoyl chloride.

Pharmacological and Physicochemical Metrics

  • Molecular Weight : The target compound’s estimated MW (~380–400) places it within the "drug-like" range (200–500 Da), comparable to BG15818 (361.5) but smaller than the pyridazine-containing analogue (412.9) . Lower MW correlates with better membrane permeability.

Biological Activity

1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea is a complex organic compound that integrates a piperidine ring, a thiophene moiety, and a sulfamoyl group. This unique structure positions it as a potential candidate for various pharmacological applications, particularly in medicinal chemistry. This article reviews its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : This is achieved through nucleophilic substitution and cyclization reactions.
  • Introduction of the Dimethylsulfamoyl Group : The sulfamoyl group is introduced via reaction with dimethylsulfamoyl chloride under basic conditions.
  • Attachment of the Thiophene Ring : This may involve coupling reactions such as Suzuki–Miyaura coupling.
  • Formation of the Urea Moiety : The final step includes the reaction with an isocyanate to establish the urea linkage.

Antimicrobial Activity

Research indicates that compounds with urea and thiourea functionalities often exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown promising activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Target Pathogen
This compoundTBDTBD
3,4-Dichlorophenyl Urea Derivative0.25S. aureus
Isoxazole-based Urea Derivative0.25Mtb H37Rv

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • DNA Gyrase Inhibition : Many urea derivatives act as inhibitors of DNA gyrase, a type II topoisomerase, which is crucial for bacterial DNA replication .
  • Receptor Modulation : The piperidine moiety may interact with various receptors or enzymes, potentially modulating their activity in therapeutic contexts.

Case Studies and Research Findings

A recent study explored the synthesis and biological evaluation of various urea derivatives, including those similar to this compound. It was found that certain derivatives exhibited potent antibacterial activity with MIC values comparable to established antibiotics .

In another investigation focusing on thiourea and urea derivatives, compounds were assessed for their efficacy against Mycobacterium tuberculosis, revealing significant anti-TB activity . The findings suggest that structural modifications can enhance biological effectiveness.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via a urea-forming reaction between a piperidinylmethyl amine intermediate and a thiophene-isocyanate derivative. Key steps include:

  • Coupling Reactions : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the dimethylsulfamoyl-piperidine moiety to the thiophene-urea scaffold .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation .
  • Yield Optimization : Monitor reaction kinetics under varying temperatures (e.g., 0°C to room temperature) and solvent systems (DMF or THF) to minimize side products .

Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify substituent positions on the piperidine and thiophene rings, focusing on urea NH peaks (~8-10 ppm) and sulfamoyl group signals (~3.0 ppm for dimethyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm mass accuracy .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with UV detection at 254 nm .

Q. What preliminary assays should be conducted to evaluate the biological activity of this compound?

  • Methodological Answer :

  • In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays at concentrations ranging from 1 nM to 100 μM, with cisplatin as a positive control .
  • Enzyme Inhibition : Test against kinases or proteases linked to disease pathways (e.g., EGFR, PI3K) via fluorometric or colorimetric assays .
  • Solubility Assessment : Use shake-flask methods in PBS (pH 7.4) and DMSO to guide formulation strategies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer :

  • Orthogonal Assays : Validate activity using distinct methodologies (e.g., SPR for binding affinity vs. cellular assays for functional effects) to rule out assay-specific artifacts .
  • Comparative Dose-Response Analysis : Generate IC50_{50} curves under standardized conditions (e.g., serum-free media, consistent incubation times) to minimize variability .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends, using statistical tools like hierarchical clustering or Bayesian modeling .

Q. What strategies are recommended for elucidating the environmental fate and biodegradation pathways of this compound?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 25–50°C, monitoring degradation via LC-MS to identify hydrolytic byproducts (e.g., piperidine or thiophene fragments) .
  • Microbial Degradation : Use soil or wastewater microbial consortia in OECD 301B tests to assess aerobic biodegradation over 28 days .
  • Ecotoxicity Profiling : Evaluate effects on Daphnia magna (48-h LC50_{50}) and algal growth inhibition (OECD 201) to estimate environmental risk .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Modular Substitution : Synthesize analogs with varied substituents on the piperidine (e.g., alkyl groups) or thiophene (e.g., halogens) to probe effects on logP and metabolic stability .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) and ADMET predictors (SwissADME) to prioritize analogs with enhanced blood-brain barrier permeability or reduced CYP450 inhibition .
  • In Vivo PK Studies : Administer top candidates in rodent models to measure bioavailability, half-life, and clearance rates .

Q. What experimental frameworks are suitable for investigating potential off-target effects in complex biological systems?

  • Methodological Answer :

  • Proteome-Wide Profiling : Employ chemical proteomics (e.g., affinity pulldown with biotinylated probes) to identify unintended protein interactions .
  • CRISPR-Cas9 Screens : Use genome-wide knockout libraries to pinpoint synthetic lethal interactions or resistance mechanisms .
  • Transcriptomic Analysis : Perform RNA-seq on treated vs. untreated cells to detect dysregulated pathways (e.g., apoptosis, oxidative stress) .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate findings using tiered evidence (e.g., in vitro → in vivo → clinical) and apply Hill’s criteria for causality .
  • Experimental Design : Follow randomized block designs (as in agricultural studies) for in vivo efficacy trials to control for confounding variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.